
(2-(Pyrrolidin-1-yl)ethyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pyrrolidin-1-yl)ethyl)alanine is an organic compound that features a pyrrolidine ring attached to an alanine backbone via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)ethyl)alanine typically involves the reaction of pyrrolidine with an appropriate alanine derivative. One common method includes the use of N-protected alanine, which undergoes nucleophilic substitution with pyrrolidine in the presence of a suitable base. The reaction conditions often involve solvents such as dichloromethane or ethyl acetate and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: (2-(Pyrrolidin-1-yl)ethyl)alanine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the alanine backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the ethyl linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
(2-(Pyrrolidin-1-yl)ethyl)alanine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-(Pyrrolidin-1-yl)ethyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many bioactive compounds.
Pyrrolidinone: An oxidized form of pyrrolidine with applications in medicinal chemistry.
Proline: A naturally occurring amino acid with a pyrrolidine ring, similar in structure to (2-(Pyrrolidin-1-yl)ethyl)alanine.
Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and an alanine backbone, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(2-pyrrolidin-1-ylethylamino)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-8(9(12)13)10-4-7-11-5-2-3-6-11/h8,10H,2-7H2,1H3,(H,12,13) |
Clave InChI |
PUJZOASNTWAQIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)

![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
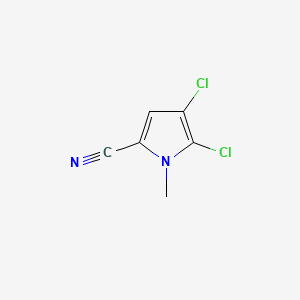
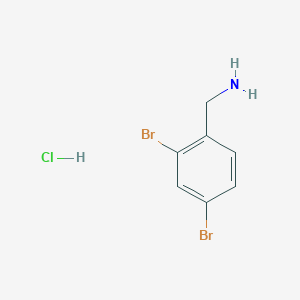
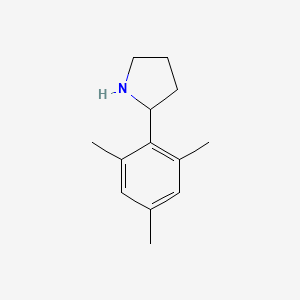
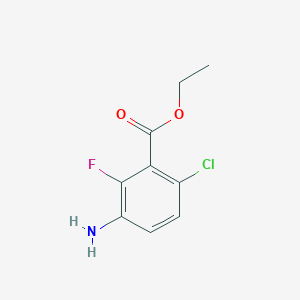
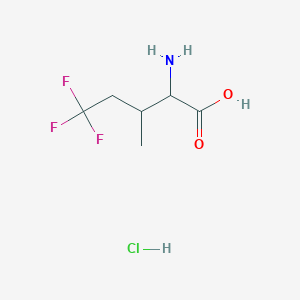
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
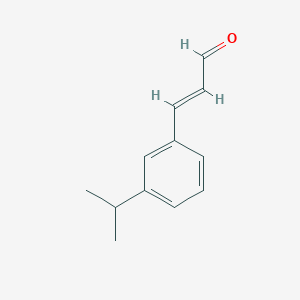
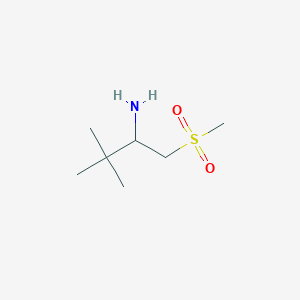

![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
![rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)
